5-Methoxy-2-(trifluoromethyl)benzylamine
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Overview
Description
5-Methoxy-2-(trifluoromethyl)benzylamine: is an organic compound with the molecular formula C9H10F3NO It is a derivative of benzylamine, where the benzene ring is substituted with a methoxy group at the 5-position and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(trifluoromethyl)benzylamine typically involves the introduction of the methoxy and trifluoromethyl groups onto a benzylamine scaffold. One common method is the nucleophilic aromatic substitution reaction, where a suitable benzylamine derivative is reacted with methoxy and trifluoromethyl reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methoxy-2-(trifluoromethyl)benzylamine can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the methoxy or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce various amines.
Scientific Research Applications
Chemistry: In chemistry, 5-Methoxy-2-(trifluoromethyl)benzylamine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: In biological and medical research, this compound may be explored for its potential pharmacological properties. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)benzylamine
- 2-Chloro-5-(trifluoromethyl)benzylamine
- 2-(Trifluoromethyl)benzylamine
Uniqueness: 5-Methoxy-2-(trifluoromethyl)benzylamine is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the benzylamine scaffold. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H10F3NO |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
[5-methoxy-2-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C9H10F3NO/c1-14-7-2-3-8(9(10,11)12)6(4-7)5-13/h2-4H,5,13H2,1H3 |
InChI Key |
ACCSQSFJNUWDGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)CN |
Origin of Product |
United States |
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